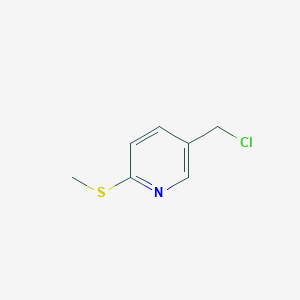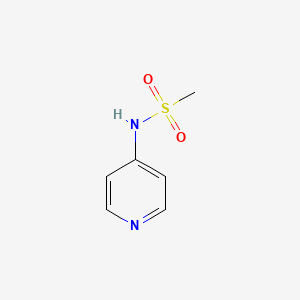
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a 3,6-dichloropyridazine moiety and an ethan-1-ol group. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution with the 3,6-dichloropyridazine group. The final step involves the introduction of the ethan-1-ol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the pyridazine ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the chlorinated positions.
Aplicaciones Científicas De Investigación
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Shares a similar piperidine and ethan-1-ol structure but with a thiadiazole ring instead of pyridazine.
2-(Piperidin-4-yl)ethan-1-ol: Lacks the pyridazine substitution, making it less complex.
Uniqueness
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol is unique due to the presence of the 3,6-dichloropyridazine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
921769-62-2 |
|---|---|
Fórmula molecular |
C11H15Cl2N3O |
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
2-[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C11H15Cl2N3O/c12-10-7-9(11(13)15-14-10)16-4-1-8(2-5-16)3-6-17/h7-8,17H,1-6H2 |
Clave InChI |
YEWSTVDSFUQDMW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCO)C2=CC(=NN=C2Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Phenyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B8697683.png)

![Benzenethiol, 2-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B8697694.png)



![[2-(3-Aminophenyl)-2-oxoethyl]azanide](/img/structure/B8697724.png)





